Thiol-PEG-acid
Description
Significance of Heterobifunctional Poly(ethylene Glycol) Derivatives in Contemporary Materials Science and Biomedical Engineering Research
Heterobifunctional PEG derivatives, possessing two different reactive functional groups at their termini, offer enhanced versatility compared to their homobifunctional counterparts mdpi.commdpi.com. This dual functionality allows for precise conjugation strategies and the creation of complex molecular architectures polysciences.com. They are particularly valuable for creating high-performance molecules and materials used in biomedical applications mdpi.com. The introduction of specific functional groups, such as amino, carboxyl, thiol, or azide (B81097) groups, onto the PEG chain ends or main chain enhances PEG's reactivity, making it suitable for applications like protein drug modification (PEGylation), surface functionalization of nanomaterials, and the construction of smart materials .
Heterobifunctional PEGs enable the conjugation of ligand-macromolecules to surfaces, effectively forming a bridge between a target ligand and nanoparticles nih.gov. This is crucial for developing targeted drug delivery systems and advanced biomaterials . The ability to selectively attach different molecules at each end of the PEG chain allows for sophisticated control over material properties and interactions with biological systems mdpi.compolysciences.com.
Distinctive Reactivity Profiles of Terminal Thiol and Carboxylic Acid Functionalities in Thiol-PEG-acid for Research Applications
This compound (SH-PEG-COOH) is a heterobifunctional PEG derivative featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group biochempeg.compolysciences.componsure.com. These two functional groups exhibit distinct reactivity profiles, making this compound a versatile linker in various research applications polysciences.combroadpharm.com.
The thiol group is highly reactive towards maleimide (B117702), orthopyridyl disulfide (OPSS), vinylsulfone, and transition metal surfaces, particularly gold and silver polysciences.combroadpharm.combroadpharm.com. This reactivity is extensively utilized for stable attachment to metal surfaces and for conjugation with molecules containing complementary functional groups polysciences.combroadpharm.com. For instance, the thiol group can be used to modify gold nanoparticle surfaces ponsure.com.
The carboxylic acid group, on the other hand, readily reacts with primary amine groups in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide)) to form stable amide bonds polysciences.combroadpharm.combroadpharm.com. This reaction is fundamental in bioconjugation strategies, enabling the covalent attachment of this compound to proteins, peptides, and other amine-containing biomolecules for biomedical and diagnostic applications polysciences.com.
The combination of these two reactive ends in a single molecule allows for orthogonal conjugation strategies, where each functional group can be selectively reacted with different molecules without interfering with the other polysciences.com. This precise control over conjugation is critical for creating well-defined biomaterials and functionalized surfaces polysciences.com.
Scope and Research Trajectories of this compound in Academic Inquiry
The unique structure and reactivity of this compound have led to its widespread use in academic research across diverse fields, including medical research, drug-release studies, nanotechnology, and new materials development biochempeg.com. Its application as a crosslinking agent or a spacer between different chemical entities, such as a gold nanoparticle and an antibody, highlights its utility in constructing complex systems jenkemusa.com.
Research trajectories involving this compound include its use in:
Bioconjugation: Enabling covalent attachment to proteins and peptides for biomedical and diagnostic applications polysciences.com.
Surface Functionalization: Creating functional coatings on metal and polymer substrates for biosensors, implants, and medical coatings polysciences.com. The thiol group's affinity for gold and silver surfaces is particularly exploited here polysciences.combroadpharm.com.
Nanoparticle Stabilization: Functionalizing various nanoparticles, including gold, silver, and polymeric nanoparticles, to enhance their dispersion, bioactivity, and targeting capabilities polysciences.com. The modification of nano-AU materials with sulfhydryl PEG (SH-PEG-COOH) is one example biochempeg.com.
Hydrogels and Polymer Networks: Facilitating crosslinking and biofunctionalization within hydrogel matrices for applications in cell scaffolding, drug delivery, and regenerative medicine polysciences.com. Thiol-ene click chemistry, which can involve thiol-functionalized PEG precursors, is used in the synthesis of hydrogels with tunable properties bham.ac.ukacs.org.
Drug Delivery Systems: Serving as a component in the development of effective drug delivery systems by improving the solubility and stability of therapeutic agents and enabling their conjugation to targeting moieties biochempeg.com.
PROTAC Synthesis: this compound derivatives are explored as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins medchemexpress.com.
The hydrophilic PEG linker in this compound increases solubility in aqueous media, which is beneficial for biological applications broadpharm.com. The flexibility and variable molecular weight of the PEG chain also allow researchers to control the distance and spatial arrangement between conjugated molecules, influencing the properties and performance of the resulting materials ponsure.com.
Research continues to explore novel synthesis routes for functionalized PEGs, including mechanochemical procedures that offer solvent-free alternatives to traditional methods beilstein-journals.org. These advancements aim to improve the efficiency and sustainability of producing PEG derivatives like this compound with high purity and defined end-group functionalization mdpi.combeilstein-journals.org.
Here is a table summarizing some key research applications of this compound:
| Application Area | Specific Uses | Relevant Functionality |
| Bioconjugation | Covalent attachment to proteins and peptides | Carboxylic Acid |
| Surface Functionalization | Coatings on metal and polymer substrates for biosensors, implants, medical coatings | Thiol, Carboxylic Acid |
| Nanoparticle Stabilization | Functionalization of gold, silver, and polymeric nanoparticles | Thiol, Carboxylic Acid |
| Hydrogels & Polymer Networks | Crosslinking and biofunctionalization in hydrogel matrices | Thiol, Carboxylic Acid |
| Drug Delivery Systems | Improving solubility and stability, enabling conjugation | Thiol, Carboxylic Acid |
| PROTAC Synthesis | Linker in PROTAC molecules | Thiol, Carboxylic Acid |
Properties
CAS No. |
165729-81-7 |
|---|---|
Molecular Formula |
C8H8ClNO |
Origin of Product |
United States |
Synthetic Strategies and Advanced Derivatization of Thiol Peg Acid
Established Methodologies for Thiol-PEG-acid Synthesis
The creation of this compound relies on a foundation of established organic chemistry reactions adapted for polymer synthesis. These methodologies include nucleophilic substitution to introduce the thiol functionality, esterification to add the carboxyl group, and innovative enzymatic processes that offer greener alternatives. Careful management of reactive functional groups through protection and deprotection steps is also a critical aspect of these synthetic routes.
Nucleophilic Substitution Reactions for Thiol Introduction to Poly(ethylene glycol) Precursors
A primary and straightforward method for introducing a thiol group to a PEG precursor involves a nucleophilic substitution reaction. researchgate.netyoutube.com This strategy typically begins with the activation of a terminal hydroxyl group on the PEG chain, converting it into a good leaving group. A common approach is tosylation, where the hydroxyl group reacts with p-toluenesulfonyl chloride to form a PEG-tosylate. researchgate.netmdpi.com
Once activated, the PEG-tosylate is subjected to a nucleophilic attack by a thiol-containing nucleophile. researchgate.net Various sulfur nucleophiles can be employed in this step. For instance, reacting the tosylated PEG with sodium hydrosulfide (B80085) can yield the desired PEG-thiol. mdpi.com Another route involves reaction with a xanthate, followed by a deprotection step with an alkyl amine, a method that has been reported to achieve high yields of up to 98%. mdpi.com This multi-step process allows for the efficient and controlled introduction of the thiol moiety onto the PEG backbone, setting the stage for further functionalization. mdpi.com
Esterification Approaches Utilizing Mercapto Acids for Carboxylic Acid Integration
Esterification is a fundamental reaction for integrating the carboxylic acid functionality into the this compound structure. researchgate.net This approach directly reacts a PEG precursor, typically a PEG-thiol or a protected version, with a mercapto acid. The reaction joins the carboxyl group of the mercapto acid to the terminal hydroxyl group of the PEG via an ester linkage. researchgate.netmdpi.com
Commonly used mercapto acids include 3-mercaptopropionic acid and mercaptoacetic acid. researchgate.net The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out in a solvent like toluene (B28343) at elevated temperatures to drive the reaction towards the ester product. mdpi.comresearchgate.net The process of combining an organic acid with an alcohol to form an ester and water is a well-established chemical transformation. venus-goa.com While effective, these methods employing strong acid catalysts are not considered environmentally benign or "green". mdpi.com
The esterification reaction is reversible, and the presence of water, a byproduct, can lead to hydrolysis of the ester. researchgate.netnih.gov Therefore, reaction conditions are optimized to favor the formation of the desired PEG ester.
Enzymatic Catalysis in the Biosynthesis of Thiol-Functionalized Poly(ethylene glycol)
In a move towards more environmentally friendly and highly specific synthesis, enzymatic catalysis has emerged as a powerful tool for producing thiol-functionalized PEG. researchgate.netmdpi.com This "green" methodology avoids the use of harsh acid catalysts. mdpi.com A notable example is the use of Candida antarctica Lipase B (CALB) to catalyze the transesterification of methyl 3-mercaptopropionate (B1240610) with various PEGs. researchgate.netmdpi.com
This enzymatic process has been shown to be highly efficient, achieving reaction yields of approximately 100% for the synthesis of PEG monothiols using PEG 1000 and PEG 2050. researchgate.net The reaction proceeds in a stepwise manner, initially forming the monothiol product. mdpi.com Further conversion to a dithiol requires the addition of fresh enzyme and substrate, demonstrating a high degree of control over the functionalization process. mdpi.com Researchers have monitored these reactions using 1H-NMR spectroscopy to track the formation of the thiol-functionalized products. mdpi.com
The table below summarizes the reaction times for the enzymatic synthesis of monothiols with different PEG chain lengths, illustrating the influence of polymer size on reaction kinetics. mdpi.com
| PEG Molecular Weight ( g/mol ) | Substrate | Enzyme | Product | Reaction Time for Monothiol Formation |
| 194 (Tetraethylene glycol) | Methyl 3-mercaptopropionate | Candida antarctica Lipase B (CALB) | TEG-monothiol | 15 minutes |
| 1000 | Methyl 3-mercaptopropionate | Candida antarctica Lipase B (CALB) | PEG₁₀₀₀-monothiol | 8 hours |
| 2050 | Methyl 3-mercaptopropionate | Candida antarctica Lipase B (CALB) | PEG₂₀₅₀-monothiol | 16 hours |
Strategies for Protecting and Deprotecting Thiol Functionalities During Synthesis
The high reactivity of the thiol group necessitates the use of protecting groups during the synthesis of this compound to prevent unwanted side reactions, such as oxidation to disulfides. google.comnih.gov A protecting group masks the thiol functionality during other chemical transformations and can be removed under specific conditions to regenerate the free thiol. rsc.org
Another strategy involves a three-step conversion process where a hydroxyl group is first tosylated, followed by the introduction of a triphenylmethyl (trityl) protected thiol, and finally, deprotection via acid treatment to yield the free thiol. rsc.org The reversible formation of disulfide bonds can also be used as a protective strategy, where the PEG-thiol is conjugated to a protein through a disulfide linkage that can later be cleaved under mild reducing conditions to regenerate the native protein and the PEG-thiol. nih.gov
Functionalization Techniques for Tailored this compound Architectures
The versatility of this compound stems from the ability to precisely control the architecture of the PEG backbone. By varying the chain length and structure—from linear to branched or multi-arm configurations—the physical and chemical properties of the resulting polymer can be fine-tuned for specific applications.
Incorporation of Varied Poly(ethylene glycol) Chain Lengths and Architectures
The molecular weight and structure of the PEG chain are critical parameters that influence the properties of this compound and its derivatives. acs.org Synthesis can be performed using linear PEG precursors of various molecular weights, such as 600, 1000, 1450, 2050, and 4000 g/mol . mdpi.comacs.orgnih.gov The chain length has been shown to affect reaction kinetics in enzymatic syntheses and influences the physical properties, such as thermal stability and swelling ability, of materials derived from these polymers. mdpi.comacs.org For instance, the thermal stability of networks formed from thiol-functionalized PEGs increases with the length of the PEG chain. nih.gov
Beyond linear chains, this compound can be synthesized with more complex architectures. Branched PEGs, for example, can be created using initiators like trimethylolpropane (B17298) allyl ether for anionic polymerization, resulting in a dual-branched structure. rsc.org These branched structures can offer advantages over linear PEGs, such as preventing the non-specific absorption of proteins. nih.gov Additionally, it is possible to create polymers with thiol groups as side chains rather than at the terminus. This can be achieved through the post-polymerization modification of copolymers, such as those of ethylene (B1197577) oxide and glycidol, where the hydroxymethyl side chains are converted into mercaptomethyl groups. rsc.org These varied architectures expand the functional possibilities of this compound in advanced materials and therapeutic applications.
Multi-arm and Branched this compound Derivatives for Complex Network Formation
Multi-arm and branched Thiol-PEG derivatives are pivotal in the formation of complex, cross-linked networks, most notably hydrogels. biochempeg.comjenkemusa.com These architectures offer enhanced functionality and structural integrity compared to their linear counterparts, making them highly valuable in regenerative medicine, 3D cell culture, and controlled drug release. biochempeg.comjenkemusa.com The synthesis of these molecules typically involves the ethoxylation of a central core molecule, such as pentaerythritol (B129877) for 4-arm PEGs, and dipentaerythritol, hexaglycerol, or tripentaerythritol (B147583) for 6-arm and 8-arm PEGs. jenkemusa.comjenkemusa.comjenkemusa.com The terminal hydroxyl groups are then converted to thiol (-SH) groups to facilitate cross-linking.
The formation of hydrogel networks often utilizes "click" chemistry, such as thiol-ene reactions. nih.gov In this process, the thiol groups on the multi-arm PEG react with 'ene' groups (carbon-carbon double bonds) on another polymer or crosslinker, often initiated by light (photopolymerization). nih.gov This method is considered a "click" reaction because it is rapid, efficient, and occurs under mild conditions, making it suitable for encapsulating sensitive biological materials like cells. nih.gov The resulting thiol-ene networks are generally more homogenous than those formed by other polymerization methods. nih.gov
The structural characteristics of the multi-arm PEG, such as the number of arms and molecular weight, directly influence the mechanical properties of the resulting hydrogel. For instance, hydrogels formed from multi-arm PEGs can be engineered for specific applications, such as serving as scaffolds in tissue engineering or as injectable, in-situ forming depots for drug delivery. jenkemusa.comrsc.org By adjusting the PEG concentration and the stoichiometry of the reactive groups, researchers can precisely tune the hydrogel's stiffness, degradation rate, and porosity. rsc.org
Table 1: Examples of Multi-arm Thiol-PEG Derivatives in Network Formation
| Derivative Type | Core Molecule | Number of Arms | Cross-linking Chemistry | Application |
|---|---|---|---|---|
| 4-arm PEG-Thiol | Pentaerythritol | 4 | Thiol-ene Photopolymerization | 3D Cell Culture, Tissue Engineering Scaffolds jenkemusa.comnih.gov |
| 4-arm PEG-Thiol | Pentaerythritol | 4 | Michael-type Addition | Heparin Release Systems rsc.org |
| 8-arm PEG-Thiol | Tripentaerythritol | 8 | Thiol-ene Chemistry | Controlled Drug Release jenkemusa.comjenkemusa.com |
| Multi-arm PEG-Thiol | Not Specified | Multiple | Disulfide Linkages | Stretchable Double Network Hydrogels jenkemusa.com |
Advanced Functionalization for Specific Ligand Integration in Research Probes
The heterobifunctional nature of this compound, possessing both a thiol (-SH) and a carboxylic acid (-COOH) group, provides a versatile platform for advanced functionalization and the creation of sophisticated research probes. axispharm.comjenkemusa.com The thiol group exhibits a strong affinity for noble metal surfaces, enabling the spontaneous attachment of the PEG linker to gold or silver nanoparticles and surfaces through dative Au-S bonds. vectorlabs.comfishersci.comnanocs.net This surface modification significantly reduces non-specific protein binding while introducing a hydrophilic, non-immunogenic spacer. vectorlabs.comfishersci.com
The terminal carboxylic acid group serves as a versatile handle for covalently attaching a wide array of specific ligands. fishersci.comvectorlabs.com This is typically achieved by activating the carboxyl group using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). vectorlabs.comnih.gov The resulting activated NHS ester readily reacts with primary amine groups found in proteins, peptides, antibodies, and other biomolecules to form a stable amide bond. nih.govbroadpharm.combroadpharm.com
This dual functionality has been exploited to develop a variety of highly specific research probes. For example, gold nanoparticles functionalized with this compound have been conjugated to antibodies to create targeted imaging agents. In one study, anti-CD105 antibodies were attached to Thiol-PEG-carboxyl stabilized iron oxide/gold (Fe₂O₃/Au) core-shell nanoparticles. nih.gov These probes were successfully used for the in vivo magnetic resonance imaging (MRI) of tumor angiogenesis. nih.gov Similarly, biotin-PEG-thiol linkers have been used to create universal gold nanoparticle probes for the sensitive, simultaneous detection of both nucleic acids and proteins in microarray assays. nih.gov Other research has demonstrated the coupling of peptides, such as Angiopep-2, to gold nanoprisms via a this compound linker to improve their delivery to the central nervous system. jenkemusa.com
Table 2: Functionalization of this compound for Research Probe Development
| Ligand Integrated | Target Molecule/Application | Chemistry for Ligand Attachment | Base Material/Probe Type |
|---|---|---|---|
| Anti-CD105 Antibody | Tumor Angiogenesis (CD105) | EDC/NHS chemistry (Amide bond) | Fe₂O₃/Au Nanoparticles for MRI nih.gov |
| Biotin | Universal probe for nucleic acids & proteins | Not specified | Gold Nanoparticle Probes nih.gov |
| Angiopep-2 Peptide | Central Nervous System Delivery | Not specified | Gold Nanoprisms jenkemusa.com |
| Antibodies | General Bioconjugation | EDC/NHS chemistry (Amide bond) | Iron Oxide Nanoparticles nih.govresearchgate.net |
Fundamental Reaction Mechanisms and Kinetic Studies Involving Thiol Peg Acid
Thiol-Mediated Coupling Reactions
The thiol group of Thiol-PEG-acid participates in several key reactions, often exploited in the formation of hydrogels, biomaterial engineering, and surface immobilization. The reactivity of the thiol group is influenced by its pKa and the environmental pH, with the thiolate anion (-S⁻) being the more reactive species. nih.govuniba.it
Michael-type Addition Reactions with Maleimides and Acrylates in Hydrogel Formation
Michael-type addition is a widely used reaction for forming biocompatible hydrogels under mild conditions. nih.govnih.govresearchgate.netnih.govacs.orgmdpi.comkinampark.com The reaction involves the nucleophilic addition of a thiol group (specifically, the thiolate anion) to an electron-deficient double bond, such as those found in maleimides and acrylates. nih.govresearchgate.netacs.orgmdpi.comkinampark.comnih.gov
In the context of hydrogel formation using this compound, the thiol group can react with multi-functionalized polymers containing maleimide (B117702) or acrylate (B77674) groups. This reaction proceeds via a step-growth polymerization mechanism, forming a crosslinked network. nih.govresearchgate.net
Mechanism: The base-catalyzed Michael addition involves the deprotonation of the thiol to form a thiolate anion. nih.govnih.govacs.org This thiolate then attacks the β-carbon of the electron-deficient alkene (maleimide or acrylate), leading to the formation of a stable thioether bond and the creation of the hydrogel network. nih.govnih.gov
Kinetics: The kinetics of the thiol-Michael addition reaction are influenced by several factors, including pH, buffer concentration, temperature, and the concentration and reactivity of the reactants. nih.govnih.govacs.org The reaction is generally faster under basic conditions due to the increased concentration of the thiolate anion. nih.govnih.gov Studies have shown that the reaction between thiols and maleimides can be very rapid, potentially leading to heterogeneous hydrogel networks if mixing is not sufficiently fast. nih.govnih.govrsc.orgpnas.org Controlling the reaction kinetics, for instance, by adjusting pH or using additives, is crucial for achieving homogeneous hydrogels with desired mechanical properties. nih.govacs.orgpnas.org
Data on the effect of pH on Michael addition kinetics involving thiols and acrylates demonstrate that both the forward and reverse rate constants increase with elevated pH. acs.org However, the equilibrium constant decreases at more basic pH values, impacting the crosslinking density and mechanical properties of the resulting hydrogels. acs.org
Thiol-Ene and Thiol-Yne Click Chemistry Applications in Biomaterial Engineering
Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools widely applied in biomaterial engineering, including the formation of hydrogels, due to their efficiency, orthogonality, and ability to proceed under mild conditions. uniba.itnih.govmdpi.comkinampark.comulb.ac.bemdpi.comnih.govmdpi.comresearchgate.netnih.gov These reactions form stable thioether linkages. mdpi.com
Mechanism:
Thiol-Ene: This reaction typically proceeds via a radical-mediated step-growth mechanism, initiated by UV light or a chemical initiator. nih.govkinampark.comulb.ac.bemdpi.commdpi.com The initiator generates radicals that abstract a proton from the thiol, forming a thiyl radical. nih.govulb.ac.be The thiyl radical then adds to the carbon-carbon double bond (ene), forming a carbon radical. This carbon radical can abstract a proton from another thiol, propagating the chain reaction and forming a thioether bond. ulb.ac.be
Thiol-Yne: Similar to thiol-ene chemistry, thiol-yne reactions involve the addition of thiols to alkynes (yne). uniba.itnih.govresearchgate.net This reaction can also proceed via radical or nucleophilic mechanisms. uniba.itresearchgate.net A key feature of thiol-yne chemistry is that each alkyne group can react sequentially with two thiol groups, leading to higher crosslinking densities compared to thiol-ene reactions. uniba.itnih.govresearchgate.net
Kinetics: Thiol-ene reactions are known for their relatively fast kinetics and can achieve high functional group conversion. ulb.ac.benih.gov The gelation time in thiol-ene reactions can be controlled by factors such as pH, molar ratio of reactants, polymer concentration, and photoinitiator concentration (in photoinitiated reactions). ulb.ac.bemdpi.com Thiol-yne reactions also exhibit fast kinetics. researchgate.net
These click chemistry approaches are valuable for incorporating this compound into biomaterials, allowing for precise control over network structure and the incorporation of bioactive molecules. nih.govulb.ac.benih.gov
Dative Bonding with Transition Metal Surfaces (e.g., Gold, Silver) for Surface Immobilization
The thiol group has a strong affinity for the surface of certain transition metals, particularly gold and silver, forming stable dative bonds. axispharm.combroadpharm.combroadpharm.comnih.govresearchgate.netresearchgate.netgoogle.commdpi.com This interaction is widely used for the surface immobilization of thiol-containing molecules, including this compound, on metal surfaces or nanoparticles. axispharm.combroadpharm.combroadpharm.comnih.govresearchgate.netgoogle.commdpi.comulb.ac.be
Mechanism: The interaction between thiols and gold surfaces is often described as the formation of a stable gold-sulfur (Au-S) bond. nih.govresearchgate.netgoogle.comulb.ac.be While the exact mechanism is still debated, it is understood to involve the chemisorption of the thiol group onto the metal surface, often with the loss of a hydrogen atom from the thiol, forming a thiolate species bound to the gold. researchgate.netgoogle.com This dative bond between the sulfur atom and the metal surface is strong, with reported strengths for Au-S bonds being comparable to gold-gold bonds. nih.govresearchgate.net
For silver surfaces, the adsorption of thiols also proceeds from physisorption to chemisorption, involving the breaking of the S-H bond and the formation of a silver-thiol covalent bond. researchgate.net The speed of silver-thiol bond formation is affected by environmental pH, as it influences the deprotonation of the thiol group. researchgate.net
The ability of this compound to form these stable bonds allows for the creation of self-assembled monolayers (SAMs) on gold or silver surfaces. nih.govgoogle.com The PEG chain extends away from the surface, providing a hydrophilic layer that can reduce non-specific protein adsorption and enhance the stability of the modified surface. nih.govmdpi.comulb.ac.be The terminal carboxylic acid group remains available for further functionalization or bioconjugation. axispharm.combroadpharm.combroadpharm.com
Carboxylic Acid-Mediated Coupling Reactions
The carboxylic acid group of this compound can be utilized for coupling reactions, primarily through the formation of amide or ester bonds. These reactions typically require activation of the carboxylic acid group.
Carbodiimide-mediated Amide Bond Formation (e.g., EDC/NHS Chemistry) for Bioconjugation
Carbodiimide (B86325) chemistry, particularly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS, is a common method for forming stable amide bonds between carboxylic acids and primary amines. nih.govnih.govresearchgate.netulb.ac.benih.govresearchgate.netthermofisher.comrsc.orgwindows.net This reaction is widely used for bioconjugation, allowing this compound to be coupled to proteins, peptides, or other amine-containing molecules or surfaces. nih.govnih.govresearchgate.netgoogle.comulb.ac.benih.govresearchgate.netthermofisher.comwindows.net
Mechanism: EDC activates the carboxylic acid group, forming an unstable O-acylisourea intermediate. nih.govrsc.org In the presence of NHS or sulfo-NHS, this intermediate reacts to form a more stable NHS ester. nih.govrsc.org The NHS ester is highly reactive towards primary amines, undergoing a nucleophilic attack by the amine to form a stable amide bond and release NHS. nih.govresearchgate.netthermofisher.com
Kinetics: The EDC/NHS coupling reaction is typically performed in slightly acidic to neutral buffers (pH 4.5-7.2 for activation with EDC/NHS, pH 7-8 for reaction with amines). nih.govrsc.orgwindows.net The reaction efficiency can be influenced by pH and the concentrations of the reactants. rsc.org While EDC alone can mediate amide bond formation, the addition of NHS significantly improves efficiency by stabilizing the activated intermediate and reducing side reactions like hydrolysis. nih.govrsc.org
This chemistry allows for the site-specific conjugation of this compound to biomolecules through their available amine groups, while the thiol group remains free for other reactions or surface attachment. axispharm.combroadpharm.combroadpharm.com
Esterification Reactions for Labile and Stable Linkages in Research Constructs
The carboxylic acid group of this compound can also participate in esterification reactions, forming ester bonds with hydroxyl groups. Ester bonds can be either labile (easily hydrolyzed) or relatively stable depending on the specific chemistry and conditions used. ponsure.comacs.orgethz.ch
Mechanism: Esterification typically involves the reaction between a carboxylic acid and an alcohol, often requiring an activating agent or catalyst to facilitate the removal of water. While not as commonly discussed for this compound specifically as amide coupling, the carboxylic acid can be activated to react with hydroxyl groups on other molecules or surfaces. This can involve similar carbodiimide chemistry (though less efficient with alcohols than amines) or other esterification methods. ethz.ch
The resulting ester linkage can be designed to be cleavable under specific conditions (e.g., hydrolysis at certain pH values), which can be useful for creating research constructs with controlled degradation or release properties. acs.org Alternatively, more stable ester linkages can be formed depending on the structure of the alcohol and the reaction conditions. ethz.ch
The ability to form ester bonds provides another avenue for incorporating this compound into complex molecular architectures or onto surfaces containing hydroxyl functionalities, offering flexibility in designing constructs with varied stability.
Kinetics and Mechanistic Investigations
The kinetic and mechanistic aspects of reactions involving this compound are influenced by several factors, including the chemical environment, the nature of the reaction partner, and the physical characteristics of the system. Investigations in this area provide insights into reaction rates, mechanisms, and the factors that can be manipulated to control these processes.
Reaction Kinetics of this compound Conjugation: Influence of pH, Buffer Composition, and Steric Hindrance
The thiol group in this compound is a key reactive handle, commonly participating in Michael-type addition reactions, such as conjugation with maleimides, and reactions with activated disulfides, vinyl sulfones, and transition metal surfaces like gold and silver. interchim.frbroadpharm.combroadpharm.combiochempeg.com The reaction kinetics of thiol conjugation are significantly influenced by environmental factors.
Influence of pH and Buffer Composition:
The reactivity of the thiol group is highly dependent on its deprotonation state. Thiols typically have a pKa in the range of 8-11, and the deprotonated thiolate form (-S⁻) is significantly more nucleophilic than the protonated thiol (-SH) researchgate.netrsc.orgtandfonline.com. Therefore, the reaction rate of thiol conjugation is strongly influenced by pH. For reactions involving maleimides, the optimal pH range for chemoselective reaction with thiols is typically between pH 6.5 and 7.5. broadpharm.com At pH 7.0, the reaction rate of maleimide with thiol is approximately 1,000 times faster than with amines. broadpharm.com However, above pH 7.5, the reaction of maleimide with free primary amines becomes a significant competitive side reaction. broadpharm.com Lowering the pH and changing buffer conditions can decelerate the kinetics of thiol-maleimide reactions. nih.govnih.gov Buffer composition can also play a role, with different buffers and their concentrations affecting reaction speeds. nih.govnih.gov
Influence of Steric Hindrance:
Adsorption and Desorption Kinetics of this compound on Substrate Surfaces
The thiol group of this compound exhibits a strong affinity for certain metal surfaces, particularly gold and silver, forming stable thiolate bonds. broadpharm.combroadpharm.combiochempeg.compolysciences.com This interaction is fundamental to the use of this compound in surface functionalization to create self-assembled monolayers (SAMs) or to modify nanoparticle surfaces.
Adsorption Kinetics:
The kinetics of thiol adsorption on gold surfaces can be a relatively slow process, often requiring minutes to over an hour for completion, depending on the specific thiol compound and conditions. researchgate.networktribe.com Studies using techniques like fluorescence spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) have monitored the formation of thiolate bonds on gold nanoparticle surfaces over time. researchgate.networktribe.com The concentration of the thiol compound influences the adsorption kinetics and the final surface coverage. researchgate.networktribe.com The nature of the substrate surface also plays a crucial role, with the surface chemistry and topography affecting nucleation kinetics and the orientation of adsorbed molecules. europa.eu The adsorption process can involve initial non-reactive interactions followed by the formation of stable thiolate bonds, which can displace pre-adsorbed species like citrate (B86180) on gold nanoparticles. researchgate.networktribe.com
Desorption Kinetics:
Desorption of thiols from surfaces can occur through various mechanisms, including displacement by other molecules with higher surface affinity or under changing environmental conditions. Competitive adsorption studies, for instance, have investigated the displacement of thiolated PEG from gold nanoparticles by other thiols like mercaptopropionic acid (MPA). acs.org These studies have shown that the desorption of SH-PEG can follow a second-order kinetic model, and the desorption rate constant is affected by the concentration of the displacing agent and the excess this compound in solution. acs.org The stability of the thiol-metal bond is crucial for the long-term performance of this compound modified surfaces.
Computational and Theoretical Modeling of Thiol Reactivity and pKa Prediction
Computational and theoretical modeling techniques, such as Density Functional Theory (DFT), are valuable tools for understanding the reactivity of thiol groups and predicting their pKa values. These methods can provide insights into reaction mechanisms, transition states, and the influence of molecular structure and environment on thiol acidity.
Modeling Thiol Reactivity:
Computational studies have been used to investigate the mechanisms and kinetics of thiol reactions, including thiol-ene and thiol-Michael additions. wikipedia.orgcapes.gov.bracs.orgrsc.org These studies can help elucidate the factors that control reaction rates and selectivity, such as the influence of solvent, initiators, and the electronic and steric properties of the reaction partners. capes.gov.brrsc.org By calculating activation barriers and reaction enthalpies, computational models can predict the feasibility and relative rates of different reaction pathways. capes.gov.bracs.org
pKa Prediction:
Predicting the pKa of the thiol group is important because its ionization state dictates its nucleophilicity and reactivity. researchgate.netrsc.orgtandfonline.comnih.gov Computational methods have been developed and refined to estimate thiol pKa values in aqueous solution and other environments. researchgate.netrsc.orgtandfonline.comresearchgate.netacs.orgacs.orgwayne.edu Various DFT functionals and solvation models, including implicit and explicit water molecules, have been evaluated for their accuracy in predicting thiol pKas. researchgate.netrsc.orgresearchgate.netacs.orgwayne.edu While computational prediction of thiol pKas has improved, achieving high accuracy, particularly for thiols in complex environments like proteins, remains an area of ongoing development. researchgate.netnih.gov Factors such as hydrogen bonding and local environment significantly influence thiol pKas and need to be adequately captured by computational models. researchgate.netnih.gov
Data from Research Findings:
Research findings often involve kinetic parameters derived from experimental measurements or computational calculations. While specific kinetic constants for this compound itself may vary depending on the exact PEG molecular weight and the specific reaction conditions, the general principles and the influence of factors like pH, buffer, steric hindrance, and surface properties observed for other thiols are applicable.
For example, studies on thiol-maleimide reactions highlight the strong dependence on pH. A simplified representation of this could be illustrated in a table showing relative reaction rates at different pH values based on reported trends. broadpharm.com
| pH Range | Relative Thiol Reactivity (vs. Amine) | Notes |
| pH 6.5-7.5 | High (Thiol selective) | Optimal for thiol-maleimide conjugation |
| pH > 7.5 | Decreases (Amine reaction increases) | Competitive amine reaction becomes significant broadpharm.com |
Similarly, adsorption kinetics on gold surfaces can be characterized by monitoring surface coverage over time. While specific data for this compound adsorption kinetics were not explicitly found in the snippets, studies on other thiols on gold nanoparticles illustrate the typical timescale involved. researchgate.networktribe.com
| Process | Typical Time Scale (Thiols on Gold Nanoparticles) |
| Adsorption Completion | 1-2 hours or more researchgate.networktribe.com |
Computational studies provide valuable data on the energetics of thiol reactions and the accuracy of pKa predictions using different methods. researchgate.netrsc.orgtandfonline.comcapes.gov.bracs.orgresearchgate.netacs.orgacs.orgwayne.edu
| Computational Method (Example) | Typical Error in Thiol pKa Prediction (Aqueous) | Reference |
| DFT (with explicit water) | ~1.5-2.0 pKa units (depending on functional) researchgate.netwayne.edu | researchgate.netwayne.edu |
| DFT (with three explicit waters) | Within 1 pKa unit (with specific functionals) researchgate.netwayne.edu | researchgate.netwayne.edu |
| M06-2X/6-311++G(2df,2p) (in DMSO) | ~0.5 pKa unit (SD) researchgate.netacs.org | researchgate.netacs.org |
These examples of data illustrate the quantitative insights gained from kinetic and computational studies, informing the optimal conditions for utilizing this compound in various applications.
Advanced Characterization Methodologies for Thiol Peg Acid and Its Conjugates
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed information about the chemical structure, composition, and electronic properties of Thiol-PEG-acid and its conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Structural Elucidation, Purity Assessment, and Quantitative Analysis of Grafting Density
NMR spectroscopy, particularly 1H NMR and 13C NMR, is a powerful tool for the characterization of this compound and its conjugates. It is widely used for structural elucidation, confirming the presence and integrity of the thiol, PEG, and carboxylic acid moieties. acs.orgiu.eduresearchgate.net 1H NMR can verify the successful conjugation by identifying characteristic peaks corresponding to the protons in each part of the molecule and observing shifts or the appearance of new peaks upon conjugation. iu.eduup.ac.za For instance, the methylene (B1212753) protons of the PEG chain typically show signals around 3.4-3.6 ppm. up.ac.za
Beyond structural confirmation, NMR is invaluable for assessing the purity of this compound and its conjugates. acs.orgresearchgate.net Impurities can be identified by the presence of extraneous peaks in the spectra. Quantitative 1H NMR (qNMR) is particularly useful for determining the functionalization yield and quantifying the grafting density of thiolated PEG on nanoparticle surfaces. nih.govulb.ac.beacs.org By comparing the integral of specific proton peaks from the grafted PEG to a known standard or to peaks from the nanoparticle core (if applicable), the number of PEG chains per unit area can be calculated. nih.govulb.ac.beacs.org This is especially important for applications in nanomedicine, where grafting density significantly influences nanoparticle interaction with biological systems and their in vivo behavior. nih.gov
However, characterizing ligands grafted onto nanoparticles larger than 10 nm by direct NMR can be challenging due to signal broadening caused by the slow rotational diffusion of the nanoparticles. ulb.ac.be To overcome this, methods involving the analysis of the supernatant after conjugation or using algorithms like multi-Loretzian-splitting to differentiate between free and grafted PEG signals have been developed for quantitative analysis of grafting density. nih.govulb.ac.bersc.org
UV-Visible Absorption Spectroscopy for Conjugation Monitoring and Colloidal Stability
UV-Visible (UV-Vis) absorption spectroscopy is a simple yet effective technique for monitoring the conjugation of this compound, particularly to nanoparticles with characteristic surface plasmon resonance (SPR) bands, such as gold nanoparticles (AuNPs). acs.orgnih.govmdpi.com Upon conjugation of thiolated PEG to AuNPs, changes in the SPR band, such as shifts in the peak wavelength or changes in absorbance intensity, indicate successful surface modification. acs.orgnih.govrsc.org For example, a redshift in the SPR peak can confirm the attachment of PEG due to changes in the local refractive index around the nanoparticle. rsc.org
UV-Vis spectroscopy is also widely used to assess the colloidal stability of this compound conjugated nanoparticles. acs.orgnih.govresearchgate.netacs.org Aggregation of nanoparticles leads to a broadening or shift of the SPR band and can even result in the appearance of a new peak at longer wavelengths (e.g., between 600 and 700 nm for AuNPs), often accompanied by a visible color change of the solution. nih.govacs.org By monitoring these spectral changes over time or under different conditions (e.g., varying pH, salt concentration, or in the presence of biological media), the stability of the PEGylated nanoparticles can be quantitatively evaluated. acs.orgnih.govacs.org UV-Vis spectroscopy is considered a non-destructive technique for monitoring the stability of plasmonic materials. researchgate.net
Fluorescence and Raman Spectroscopies for Functionalized Systems and Biosensor Research
Fluorescence spectroscopy can be employed when this compound or its conjugates are labeled with fluorescent probes or when they are part of a system involving fluorescent molecules. It is particularly relevant in the development of functionalized systems and biosensors. acs.orgpnas.orgresearchgate.net Changes in fluorescence intensity or lifetime upon conjugation or interaction with a target molecule can be used for detection or monitoring. pnas.orgresearchgate.net For instance, fluorescent biosensors for thiol-disulfide redox have been developed using fluorescent proteins where disulfide bond formation alters fluorescence. pnas.org While direct fluorescence of this compound is not typical, its use as a linker or surface modifier in fluorescent systems allows fluorescence spectroscopy to be a valuable characterization tool. jenkemusa.commdpi.com
Raman spectroscopy, specifically Surface-Enhanced Raman Spectroscopy (SERS), is a powerful technique for the analysis of molecules adsorbed onto plasmonic nanostructures, which are often functionalized with thiolated compounds like this compound. mdpi.commdpi.comresearchgate.net SERS provides highly sensitive and specific vibrational fingerprint information about the conjugated molecules. mdpi.comencyclopedia.pub In biosensor research, SERS can be used to detect and identify target analytes that interact with the functionalized surface, often through changes in the Raman spectrum of reporter molecules or the conjugated this compound derivative itself. mdpi.commdpi.comresearchgate.net The formation of Au-S bonds between thiolated PEG and gold nanoparticles can stabilize SERS nanotags. mdpi.com SERS-based biosensors have been developed for detecting various biological targets by utilizing functionalized nanoparticles. mdpi.comresearchgate.net
Physico-Chemical and Rheological Characterization
These techniques provide information about the physical properties of this compound conjugates, particularly in solution or as particles.
Dynamic Light Scattering (DLS) for Hydrodynamic Size, Aggregation Behavior, and Surface Coverage of Nanoparticles
Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic size of nanoparticles and monitor their aggregation behavior in solution. nih.govulb.ac.bemdpi.comacs.org When this compound is conjugated to nanoparticles, DLS can measure the increase in hydrodynamic diameter due to the attached PEG chains. nih.govmdpi.com This increase is dependent on the molecular weight and conformation of the PEG, as well as the grafting density. nih.govmdpi.com
DLS is highly sensitive to the presence of aggregates; even small amounts of aggregation can lead to a significant increase in the measured average hydrodynamic size. nih.govnih.gov Monitoring the hydrodynamic size by DLS over time or under various conditions (e.g., different pH, salt concentrations, or in biological media) is a common method to assess the colloidal stability of this compound conjugated nanoparticles. nih.govmdpi.com A stable dispersion will show minimal changes in hydrodynamic size.
Furthermore, DLS can provide insights into the surface coverage of nanoparticles by thiolated PEG. While DLS directly measures hydrodynamic size, changes in size can be correlated with surface coverage, especially at low adsorption densities where the hydrodynamic radius is strongly influenced by surface coverage. nih.gov Studies have shown that DLS is very sensitive for characterizing surface coverage in the low surface coverage regime. nih.gov
Electrospray Differential Mobility Analysis (ES-DMA) for Particle Size and Surface Coverage in Aerosol Phase
Electrospray Differential Mobility Analysis (ES-DMA) is a technique that measures the electrical mobility of aerosolized nanoparticles, which can be related to their aerodynamic size. nih.govnist.govacs.org Unlike DLS, which measures hydrodynamic size in a fluid environment, ES-DMA measures particle size in a dried (aerosol) form, where adsorbed molecules like PEG will be in a collapsed conformation, resulting in a smaller apparent size compared to the solvated state measured by DLS. nih.govnist.gov
ES-DMA is particularly useful for quantifying the surface coverage of conjugated molecules on nanoparticles. nih.govnist.govacs.orgresearchgate.net By measuring the change in particle mobility size before and after conjugation with this compound, the thickness of the adsorbed layer can be determined. nih.govresearchgate.net This change in mobility diameter can then be correlated with the surface coverage or packing density of the thiolated PEG on the nanoparticle surface. nih.govacs.orgresearchgate.net ES-DMA offers a more straightforward data analysis for quantifying surface coverage compared to correlating increased hydrodynamic size from DLS, and it can be used to benchmark DLS results. nist.gov The technique requires only a small amount of sample and offers high resolution in particle size measurement. researchgate.netresearchgate.net
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers, including this compound and its derivatives. This method separates molecules based on their hydrodynamic volume in solution.
GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These values are critical for assessing the uniformity and reproducibility of polymer synthesis. For instance, GPC relative to PEG standards has been used to estimate the molecular weights and polydispersity indices of thiol-functionalized poly(ethylene glycol)-b-polyesters. Mn values in the range of 5700–12,800 and PDI values between 1.16 and 1.53 have been reported for such polymers. acs.org A slight increase in PDI was observed for block copolymers compared to the PEG precursor. acs.org In another study involving vinyl sulfone end-functionalized PEGylated polymers synthesized by RAFT polymerization, GPC analysis against monodisperse polymethyl methacrylate (B99206) (PMMA) standards provided Mn values of 6.7 kDa, 11.8 kDa, and 16.1 kDa, with PDI values ranging from 1.08 to 1.24. nih.gov The polydispersity indices (Ð) of PEG-b-1-Vinyl Imidazole diblock copolymers, as determined by GPC using PEG standards, were all reported to be ≤1.3, indicating a narrow molecular weight distribution. mdpi.com
The choice of eluent and standards in GPC is important. Tetrahydrofuran has been used as an eluent for determining the molecular weight and PDI of PEG derivatives using a differential refractive index detector with PEG as the standard for calibration. rsc.org For some PEG-based copolymers, 0.1 M NaNO₃ in H₂O at a flow rate of 1 mL/min was used as the mobile phase, with calibration performed using narrow-distribution PEG standards. mdpi.com
GPC can also provide insights into the chain length distribution within polymer networks formed from thiol-acrylate photopolymerization. Studies have shown that increasing thiol monomer functionality can lead to an increase in both molecular weight and polydispersity of the backbone chains. nih.gov For example, increasing thiol functionality from 1 to 4 increased the backbone molecular weight (M̄w = 2.3 ± 0.07 × 10⁴ Da for monothiol and 3.6 ± 0.1 × 10⁴ Da for tetrathiol networks). nih.gov Decreasing thiol functional group concentration from 30 to 10 mol% also resulted in longer backbone chains (M̄w = 7.3 ± 1.1 × 10⁴ Da for networks with 10 mol% thiol groups compared to 3.6 ± 0.1 × 10⁴ Da for 30 mol%). nih.gov
Here is an example data representation based on reported GPC findings:
| Polymer Type | Mn (Da) | Mw/Mn (PDI) | Standards Used | Eluent |
| Thiol-functionalized PEG-polyester | 5700–12800 | 1.16–1.53 | PEG | Not specified |
| Vinyl sulfone PEGylated polymer | 6700 | 1.09 | PMMA | DMF |
| Vinyl sulfone PEGylated polymer | 11800 | 1.15 | PMMA | DMF |
| Vinyl sulfone PEGylated polymer | 16100 | 1.24 | PMMA | DMF |
| PEG-b-PVIM diblock copolymer | Not specified | ≤1.3 | PEG | 0.1 M NaNO₃ in H₂O |
| 2 kDa PEG thiol SAM | Not specified | Not specified | PEG | Tetrahydrofuran |
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Surface Adsorption and Kinetic Studies
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a sensitive technique used to study the adsorption of molecules onto surfaces in real time. It measures changes in the resonant frequency and dissipation of a quartz crystal as material adsorbs onto its surface, providing information about the mass, thickness, and viscoelastic properties of the adsorbed layer.
QCM-D is particularly useful for investigating the interaction of this compound and its conjugates with various surfaces, especially gold due to the strong affinity of thiol groups for gold. This technique can quantify the kinetics of adsorption, the amount of adsorbed material, and the conformational changes of the adsorbed layer.
Studies have utilized QCM-D to analyze the adsorption of PEG-thiols on gold surfaces to evaluate their performance as blocking agents against nonspecific protein adsorption. acs.org, au.dk The adsorption kinetics of blocking molecules and proteins can be monitored gravimetrically using QCM-D. acs.org The prevention of protein adsorption on modified surfaces can be evaluated by monitoring the mass uptake upon the addition of proteins. acs.org On pure gold surfaces, PEG-thiols have been shown to be superior to other blocking molecules tested, with the end group and length of the PEG-thiols having minor importance in some cases. acs.org
QCM-D can also be used to determine PEG adsorption kinetics and plateau PEG chain densities on surfaces like stainless steel modified with silicate. scialert.net The technique provides insights into the conformational change of grafted polymer chains, including changes in mass, rigidity, hydrodynamic thickness, shear viscosity, and shear modulus of the grafted polymer layer. researchgate.net For example, the chemical grafting of thiol-terminated poly(N-isopropylacrylamide) (HS-PNIPAM) chains to a gold-coated resonator surface from an aqueous solution has been investigated using QCM-D in real time, revealing three-regime kinetics of grafting. researchgate.net
QCM-D is also applicable to studying the adsorption of lipid vesicles and the formation of supported lipid bilayers on surfaces like SiO₂ or gold, which can then be used as model systems for studying interactions with PEG chains. researchgate.net The technique's sensitivity allows for real-time, label-free sensing of biomolecular interactions, providing information about specific binding properties and biophysical details about molecular conformation. nanoscience.com, researchgate.net
Rheological Analysis of this compound Derived Hydrogel Networks (e.g., Storage Modulus, Gelation Kinetics)
Rheological analysis is essential for characterizing the mechanical properties and gelation behavior of hydrogels formed from this compound or its derivatives. Techniques like oscillatory rheology measure the storage modulus (G', representing the elastic component) and loss modulus (G'', representing the viscous component) of a material as a function of time, frequency, or strain.
For thiol-ene photo-click hydrogels, rheological studies, specifically curing time sweep measurements, are used to confirm hydrogel formation by recording storage (G') and loss (G'') moduli. mdpi.com The storage modulus typically increases with time and UV exposure until a plateau is reached, indicating complete chemical gelation. mdpi.com The gelation kinetics and mechanical properties, including storage modulus, can be determined using oscillatory rheology. usm.edu Full curing is often defined as the point where the storage modulus (G'eq) plateaus. usm.edu Gelation can also be determined from the crossing point of the storage modulus (G') over the loss modulus (G''). usm.edu
Rheological analysis allows for the investigation of the impact of various factors on hydrogel properties. For instance, increasing the photoinitiator concentration in a thiol-ene mixture can result in a significant increase in the storage modulus. mdpi.com Thiol-ene photo-click samples have shown increased storage and loss moduli with increased concentration of PEG in the solution. mdpi.com
Small-amplitude oscillatory shear (SAOS) is a specific rheological method used to monitor the gelation kinetics of thiolated poly(ethylene glycol) hydrogels. nih.gov, acs.org, nih.gov SAOS can reveal time-dependent changes in storage and loss modulus during gelation. nih.gov Hydrogel variants typically show increasing storage modulus (G') that reaches a plateau within a certain time frame, time-dependent changes in loss modulus (G''), and a characteristic crossover state where G' = G''. nih.gov SAOS can also be used to monitor the degradation of hydrogels, as reflected by a reduction in G' over time. nih.gov, acs.org, nih.gov
Detailed rheological analysis can quantify gelation kinetics as a function of reaction conditions, such as hydrogen peroxide and polymer concentrations in enzyme-crosslinked PEG hydrogels. acs.org, nih.gov A novel approach involves monitoring the change of viscoelastic properties via the time derivative of the storage modulus (dG'/dt) to quantify the time interval over which gelation events occur. acs.org, nih.gov
Here is an example data representation based on reported rheological findings:
| Hydrogel System | Photoinitiator Concentration (% w/v) | Storage Modulus (Pa) | Gelation Time (s) | Notes |
| Thiol-ene Collagen-PEG | 0.1 | 232 | Not specified | Using LAP photoinitiator |
| Thiol-ene Collagen-PEG | 0.5 | 3360 | 187 | Using LAP photoinitiator |
| Thiol-ene Collagen-PEG | 0.1 | Not specified | 1683 | Using I2959 photoinitiator |
| Thiol-ene Collagen-PEG | 0.5 | Not specified | Not specified | Using I2959 photoinitiator |
| PEG-SH (Enzyme Crosslinked) | Varied H₂O₂, PEG-thiol wt% | Increasing to plateau | Within 1 hour | Monitored by SAOS |
Microscopic and Imaging Techniques for Research Structures
Microscopic and imaging techniques provide visual information about the morphology, distribution, and interactions of this compound conjugates and derived structures at the micro and nanoscale.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Distribution
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and distribution of nanoparticles. For this compound functionalized nanoparticles, TEM can provide crucial information about how the PEGylation affects the particle structure and dispersion.
TEM is used to analyze the size and particle size distribution of nanoparticles, including gold nanoparticles (GNPs) modified with thiol-containing ligands. acs.org, nih.gov Statistical analysis of a sufficient number of particles (>200) in each TEM measurement provides information on representative size distributions and morphology. acs.org, nih.gov TEM images can show that larger nanoparticles may exhibit wider size distributions and less uniform spherical shapes. acs.org, nih.gov
The molecular weight of PEG chains can influence the morphology and distribution of PEG-modified gold nanoparticles. researchgate.net, researchgate.net Low molecular weight PEG chains may not be sufficient to limit particle size, leading to the coexistence of large and small particles and a tendency for particles to form larger clusters by fusing together. researchgate.net, researchgate.net In contrast, high molecular weight PEG chains can improve particle dispersion. researchgate.net, researchgate.net The PEG density can also affect particle size, size distribution, and inter-particle spacing, as observed in TEM micrographs. researchgate.net, researchgate.net TEM images of PEG-coated particles provide beneficial information about nanoparticle size, shape, and morphology. mdpi.com
Fluorescence Microscopy for Investigating Cellular Interactions within Research Models
Fluorescence microscopy is a widely used technique for visualizing biological structures and processes, including the interactions of materials with cells. When applied to this compound conjugates or derived hydrogels, fluorescence microscopy can help researchers understand cellular adhesion, encapsulation, viability, and distribution within a 3D matrix.
Fluorescence microscopy is used to observe cells and bacteria on surfaces modified with PEG derivatives. rsc.org This technique is valuable for investigating cellular interactions within research models, such as cell-laden hydrogels. nih.gov For example, cell-laden hydrogels can be stained with live/dead assay kits and imaged with a confocal microscope to assess cell viability following encapsulation. nih.gov Studies have shown that the viability of cells encapsulated in PEG hydrogels can be significantly affected by the gelation method, with step-growth photopolymerizations like thiol-ene chemistry resulting in higher cell viability compared to chain-growth polymerizations. nih.gov
Fluorescence microscopy can also be used in conjunction with fluorescently labeled components to visualize the distribution of materials within hydrogels or their uptake by cells. While not specifically mentioning this compound, studies using fluorescence microscopy have investigated the diffusion and interaction of proteins in living cells using fluorescent labels, although photobleaching can limit observation time. liverpool.ac.uk The technique is also employed in correlation spectroscopy techniques like fluorescence correlation spectroscopy (FCS) to determine the diffusion coefficients of labeled biological molecules in vitro and in vivo. liverpool.ac.uk
Functional interfaces based on PEG-thiols can be studied using fluorescence microscopy on gold surfaces, for instance, to investigate the binding of aptamers through streptavidin-biotin chemistry with fluorescently labeled components. researchgate.net
Research Applications of Thiol Peg Acid in Materials Science and Biomedical Engineering
Engineering of Nanomaterial Interfaces
The ability to precisely control the surface chemistry of nanomaterials is critical for their application as research tools. Thiol-PEG-acid and related thiol-functionalized polymers are instrumental in modifying the interfaces of various nanoparticles, thereby tuning their stability, biocompatibility, and functionality.
Gold and Silver Nanoparticle Functionalization for Research Probes and Platforms
Gold (AuNPs) and silver (AgNPs) nanoparticles are widely utilized in research due to their unique optical and electronic properties. researchgate.net However, bare nanoparticles tend to aggregate in biological media. acs.org Surface functionalization with this compound addresses this limitation. The thiol group forms a stable gold-sulfur or silver-sulfur bond, creating a self-assembled monolayer on the nanoparticle surface. researchgate.netacs.org
The PEG component provides a hydrophilic, sterically-hindering layer that prevents aggregation and minimizes non-specific binding of proteins, enhancing their colloidal stability in high-salt buffers and biological fluids. acs.org The terminal carboxylic acid group serves as a versatile handle for the covalent attachment of biologically relevant molecules such as fluorescent dyes, antibodies, or peptides. acs.orgnih.gov This bioconjugation capability transforms the nanoparticles into highly specific probes for various research applications, including cellular imaging and diagnostics. acs.orgnih.govmdpi.com For example, AuNPs functionalized with a mixture of this compound (or similar thiol-ending PEG) and mercaptopropionic acid have been successfully conjugated to antibodies for targeted imaging of cancer cells. acs.org This strategy leverages the stability offered by the PEG-thiol and the conjugation chemistry enabled by the acid terminus.
| Nanoparticle Type | Functionalizing Ligand(s) | Conjugated Molecule | Research Application |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Coumarin-PEG-thiol | Coumarin (fluorescent dye) | Intracellular tracking and delivery probes nih.gov |
| Gold Nanoparticles (AuNPs) | Thiol-ending PEG (PEG-SH) and Mercaptopropionic acid (MPA) | Antibody | Targeted cancer cell imaging acs.org |
| Silver Nanoparticles (AgNPs) | PEG-Thiol | Not specified | Enhanced bactericidal agents mdpi.com |
| Gold Nanoparticles (AuNPs) | Thiolated PLL-g-PEG | Not specified | Stabilization against harsh experimental conditions nih.gov |
Polymeric and Magnetic Nanoparticle Surface Modification for Research Tools
Surface modification is also crucial for polymeric and magnetic nanoparticles used in biomedical research. Magnetic iron oxide nanoparticles (IONPs), for instance, are valuable for applications like magnetic resonance imaging (MRI) and bioseparation, but require surface coatings to ensure stability and biocompatibility. nih.gov
PEG is a frequently used polymer for coating IONPs, and methods often involve anchoring the PEG chains to the nanoparticle surface. nih.govnih.govrsc.org One approach involves an initial silanization of the nanoparticle surface with a thiol-containing molecule like (3-mercaptopropyl)trimethoxysilane. mdpi.com This creates a thiol-functionalized surface that can then be used to initiate the polymerization of various monomers, grafting polymer chains from the surface. mdpi.com This "grafting-through" approach provides a straightforward method to create a covalently anchored polymeric shell. mdpi.com The resulting core-shell hybrid materials exhibit improved solution behavior and stability. mdpi.com Functional groups on the polymer, such as the acid group in this compound, can be used for further conjugation, creating multifunctional research tools. rsc.orgmdpi.com
| Nanoparticle Type | Surface Modification Strategy | Key Functional Groups | Purpose of Modification |
|---|---|---|---|
| Magnetic Iron Oxide Nanoparticles (IONPs) | Silanization with (3-mercaptopropyl)trimethoxysilane followed by free radical polymerization | Thiol (-SH) | Creation of a covalently anchored polymeric shell for stability mdpi.com |
| Magnetic Nanoparticles (MNPs) | Coating with methoxy polyethylene glycol (mPEG) via APTS linker | Amine (-NH2), PEG | Improve biocompatibility and create a platform for drug delivery studies nih.gov |
| Magnetic Iron Oxide Nanoparticles (IONPs) | Coating with biocompatible polymers like PEG or Dextran | Hydroxyl (-OH), Ether (-O-) | Enhance stability, dispersibility, and biocompatibility; reduce cytotoxicity nih.govrsc.org |
Quantum Dot Bioconjugation for Advanced Imaging Research
Quantum dots (QDs) are semiconductor nanocrystals with unique, size-tunable optical properties that make them excellent probes for advanced biological imaging. nih.gov For use in biological systems, their hydrophobic surfaces must be rendered hydrophilic and functionalized for bioconjugation. nih.gov Thiol-containing molecules are commonly used for this purpose through a process called ligand exchange, where the native hydrophobic ligands are replaced. nih.gov
Ligands such as dihydrolipoic acid (DHLA), a bidentate thiol, can be combined with PEG spacers and terminal functional groups like carboxylic acids or amines. howarthgroup.org This creates a compact, stable, and water-soluble coating on the QD. The PEG component is crucial for minimizing non-specific binding to cells, which is essential for high-contrast imaging. nih.govhowarthgroup.org The terminal acid group on a DHLA-PEG-acid ligand allows for covalent attachment of biomolecules, such as proteins or antibodies, using standard carbodiimide (B86325) chemistry. howarthgroup.org This enables the creation of highly specific QD-based probes for targeted cellular labeling and tracking. howarthgroup.orgnih.gov
| Quantum Dot Core/Shell | Surface Ligand | Bioconjugation Strategy | Research Application |
|---|---|---|---|
| CdSe/ZnS | Mercaptoacetic acid | Displays carboxylic acids for further conjugation nih.gov | General biological assays |
| CdSe/CdS/ZnS | Multidentate dithiol/zwitterion copolymer | Covalent binding of Protein A for oriented antibody immobilization nih.gov | Targeted extra- and intracellular imaging |
| CdSe(ZnCdS) | DHLA-PEG-acid/amine | Carbodiimide coupling to the terminal acid/amine group howarthgroup.org | Targeted live-cell imaging (e.g., EGF receptor) |
Studies on Grafting Density and Mixed Monolayer Composition on Nanoparticles
The properties of PEGylated nanoparticles are not solely determined by the presence of the PEG layer, but also by its structural organization, including the grafting density (number of PEG chains per unit area) and the composition of the surface monolayer. nih.gov Molecular dynamics simulations have been used to study how PEG grafting density, chain length, and nanoparticle surface curvature affect the conformation of the PEG layer on gold nanoparticles. nih.gov
These studies show that the conformation of individual PEG chains can transition from a "mushroom" to a "brush" regime as surface curvature decreases (on flatter surfaces) or as grafting density increases on larger nanoparticles. nih.gov Research indicates that a moderate grafting density (approximately 1 chain/nm²) is sufficient to prevent AuNPs from aggregating. nih.gov The use of mixed monolayers, for example by combining a long-chain this compound with a shorter thiol-containing molecule, allows for fine-tuning of surface properties. This can be used to control the spacing of conjugated biomolecules and to present different functionalities on the nanoparticle surface. Multivalent interactions, achieved through graft copolymers with multiple thiol groups, can dramatically improve ligand binding strength and the stability of the nanoparticle coating compared to monothiol ligands. nih.gov
| Nanoparticle System | Parameters Investigated | Key Finding |
|---|---|---|
| Mixed monolayer gold nanoparticles | PEG grafting density (0-2.76 chains/nm²), chain length, NP core diameter (5-500 nm) | Moderate grafting density (~1.0 chain/nm²) is sufficient to prevent aggregation. PEG conformation transitions from "mushroom" to "brush" on flatter surfaces. nih.gov |
| Gold nanoparticles | Monothiol (FAM-PEG-SH) vs. oligothiol (PLL-g-[PEG:SH]) ligands | Oligothiolated graft copolymers show dramatically less desorption and stronger binding than monothiol PEG ligands, enhancing nanoparticle stability. nih.gov |
Design and Fabrication of Hydrogel Systems
Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM), making them ideal scaffolds for tissue engineering and cell culture research. nih.gov Thiol-functionalized polymers, including this compound, are key components in the fabrication of advanced hydrogel systems.
Injectable and Degradable Hydrogel Scaffolds for In Vitro Cell Culture Models and Tissue Engineering Research
Injectable hydrogels, which can be formed in situ under physiological conditions, are highly valuable for minimally invasive applications and for encapsulating cells in a 3D environment. rsc.orgnih.gov Many of these systems are based on "click chemistry," a set of rapid, efficient, and bio-orthogonal reactions. mdpi.com Thiol-ene and thiol-yne reactions are prominent examples used for hydrogel formation. mdpi.comresearchgate.netacs.org
In a typical thiol-ene system, a multi-arm PEG functionalized with a reactive group (e.g., norbornene or acrylate) is cross-linked with a thiol-containing molecule, such as PEG-dithiol or cysteine-flanked peptides. nih.govresearchgate.netnih.gov This reaction can be initiated by light (photopolymerization) and is highly cytocompatible, making it suitable for 3D cell encapsulation. nih.govresearchgate.net The properties of the resulting hydrogel, such as stiffness and degradation, can be precisely tuned. acs.org
Degradability is a crucial feature for tissue engineering scaffolds, allowing encapsulated cells to remodel their environment and for the scaffold to eventually be replaced by new tissue. Degradation can be engineered into the hydrogel network by incorporating linkages that are susceptible to hydrolysis or enzymatic cleavage. nih.govnih.gov For example, peptides sensitive to matrix metalloproteinases (MMPs), enzymes secreted by cells, can be used as cross-linkers, allowing for cell-mediated degradation. nih.gov Alternatively, thioester-based hydrogels can be designed to degrade on-demand in response to specific molecules like L-cysteine, enabling the controlled retrieval of cultured cells for further analysis. rsc.org These advanced hydrogel systems serve as powerful in vitro models for studying cell behavior and as scaffolds for regenerative medicine research. researchgate.netdongguk.edu
| Hydrogel System | Cross-linking Chemistry | Key Features | Research Application |
|---|---|---|---|
| PEG-norbornene + peptide cross-linker | Thiol-ene photo-click chemistry | Cytocompatible, enzyme-degradable | 3D cell culture and recovery of cell spheroids nih.gov |
| 4-arm-PEG-MAL + PEG-diester-dithiol | Michael-type addition | Injectable, hydrolytically degradable, antibacterial | Wound healing research nih.gov |
| Thioester-based PEG precursors | Thioester cross-linking | Injectable, on-demand degradation with L-cysteine | Controlled retrieval of 3D cultured cells rsc.org |
| Alkyne- and Thiol-terminated PEG | Nucleophilic thiol-yne addition | Catalyst-free formation, tunable swelling and degradation | Soft tissue scaffolds acs.org |
| PEG functionalized with allylated bis(hydroxymethyl)propionic acid + thiol terminated 3-mercaptopropionic acid | UV-initiated thiol-ene coupling | Tunable stiffness, incorporation of bioactive components (placenta powder) | Skin tissue regenerative scaffolds acs.org |
This compound in Tunable Hydrogel Network Formation for Biomaterial Studies
This compound plays a crucial role in the formation of tunable hydrogel networks, which are invaluable for biomaterial research. These hydrogels can be engineered to mimic the extracellular matrix (ECM), providing a three-dimensional framework with tissue-like elasticity and high permeability that is ideal for cell culture and tissue engineering applications. The tunability of these hydrogels stems from the ability to independently control their mechanical and bioactive properties.
A key method for forming these hydrogels involves a Michael-type addition reaction between thiol-modified polymers, such as thiol-modified hyaluronic acid (HA-S), and acrylate-functionalized polyethylene glycol (PEG), such as PEG diacrylate (PEGDA). nih.gov This reaction is advantageous as it occurs under mild, cytocompatible conditions without the need for a catalyst and does not produce small-molecule byproducts. nih.gov The initial gelation, resulting from the reaction between thiol and acrylate (B77674) groups, is typically rapid. nih.gov
Following the initial gelation, a secondary crosslinking reaction can occur through the oxidation of remaining thiol groups to form disulfide bonds. nih.gov This disulfide crosslinking is a slower process that significantly stiffens the hydrogel over time. nih.gov By controlling the concentration of the PEG crosslinker and the extent of disulfide bond formation, the mechanical properties of the hydrogel, such as stiffness, can be precisely tuned. nih.gov
Furthermore, the bioactive properties of the hydrogel can be tailored by introducing adhesive ligands. The remaining thiol groups after the initial gelation serve as convenient points for attaching peptide ligands through a subsequent Michael-type addition with acrylated peptides. nih.gov This allows for the independent tuning of cell adhesivity without significantly impacting the initial mechanical properties established by the primary crosslinking reaction. nih.gov
Key Findings in Tunable Hydrogel Network Formation:
| Feature | Method of Control | Impact on Hydrogel Properties |
| Initial Stiffness | Concentration of PEG-acrylate crosslinker | Proportional relationship; higher concentration leads to higher initial stiffness. nih.gov |
| Final Stiffness | Availability of HA-thiols for disulfide crosslinking | Higher availability of thiols leads to greater stiffening over time. nih.gov |
| Bioadhesivity | Introduction of acrylated peptide ligands | Allows for specific cell adhesion to the otherwise non-adhesive network. nih.gov |
This ability to decouple and independently tune the mechanical and bioactive cues is a significant advancement in the field of biomaterials, enabling researchers to create more sophisticated and biologically relevant environments for studying cell behavior and tissue regeneration.
Controlled Release Research Systems Based on this compound Hydrogels
Hydrogels fabricated using this compound are extensively investigated as controlled release systems for a wide range of therapeutic molecules, from small drugs to large proteins. nih.gov The release of these molecules from the hydrogel matrix can be controlled through several mechanisms, including diffusion, swelling, and chemical degradation of the hydrogel network. nih.gov
One strategy for achieving controlled release is by physically entrapping the therapeutic agent within the hydrogel network during its formation. nih.gov The release rate is then governed by the diffusion of the molecule through the hydrogel mesh. The mesh size of the hydrogel can be tailored by altering the crosslinking density, which is influenced by the concentration and molecular weight of the PEG precursors. chienchilin.org
A more sophisticated approach involves covalently tethering the therapeutic molecule to the hydrogel network via a degradable linker. nih.gov This "pro-drug" technique allows for a predetermined release rate based on the cleavage of the linker. nih.gov Linkers that are susceptible to hydrolysis or enzymatic degradation are commonly employed. nih.gov For instance, hydrogels can be designed to be degradable in the presence of specific enzymes, such as matrix metalloproteinases (MMPs), which are often upregulated in diseased tissues. This allows for targeted drug delivery in response to specific biological cues.
Thiol-ene photopolymerization is a particularly useful technique for creating hydrogels for controlled release applications. nih.govchienchilin.org This method allows for spatial and temporal control over the gelation process and can be performed under mild, aqueous conditions, which helps to preserve the activity of the encapsulated therapeutic. nih.gov By incorporating enzyme-sensitive peptides as crosslinkers, hydrogels can be fabricated to exhibit surface erosion, leading to a controlled and sustained release of the entrapped molecules. nih.gov
Mechanisms of Controlled Release from this compound Hydrogels:
| Release Mechanism | Controlling Factors |
| Diffusion-controlled | Hydrogel mesh size, molecular size of the therapeutic. nih.govnih.gov |
| Swelling-controlled | Crosslinking density, polymer composition. nih.gov |
| Chemically-controlled (Degradation) | Type of degradable linker (e.g., hydrolytic, enzymatic), concentration of the degrading agent. nih.gov |
These controlled release systems are highly valuable for applications in regenerative medicine and drug delivery, where maintaining a therapeutic concentration of a bioactive molecule at a specific site is crucial for efficacy.
Investigation of Hydrogel Homogeneity and Mechanical Properties at Micro and Macro Scales
The homogeneity of a hydrogel network is a critical factor that influences its mechanical properties and, consequently, its performance in biomaterial applications. Inhomogeneous hydrogels can contain microdomains with varying crosslinking densities, leading to unpredictable mechanical behavior and potentially affecting cellular responses. nih.govnih.gov
The rapid reaction kinetics of some crosslinking chemistries, such as the maleimide-thiol reaction, can lead to heterogeneous gelation because there is insufficient time for adequate mixing of the precursor solutions. nih.gov This can result in the formation of microdomains with unreacted functional groups. nih.gov To address this, methods to slow down the gelation rate have been developed. One such approach involves the use of host-guest chemistry, where a host molecule like β-cyclodextrin forms a complex with the maleimide (B117702) groups, reducing the concentration of free maleimide available for reaction and thus slowing down the gelation process. nih.gov This results in hydrogels with fewer network defects and more uniform mechanical properties. nih.gov
Another strategy to improve homogeneity is to introduce short peptides containing side-chain amines into the gelation system. nih.gov These amines can reversibly react with maleimides, which slows down the primary thiol-maleimide crosslinking reaction and allows for more uniform network formation. nih.gov This leads to enhanced homogeneity in both the crosslinking distribution and the mechanical properties of the hydrogel at the nanoscale. nih.gov
At the macroscale, these improvements in homogeneity translate to more reliable and predictable mechanical properties. nih.gov Homogeneous hydrogels exhibit more consistent compressive and recovery properties compared to their inhomogeneous counterparts. nih.gov The mechanical properties of this compound based hydrogels can be characterized using techniques such as rheology and Young's modulus measurements. researchgate.net Rheological studies can monitor the gelation kinetics and the evolution of the shear modulus over time, providing insights into the crosslinking process. nih.gov
Strategies to Improve Hydrogel Homogeneity:
| Strategy | Mechanism | Impact on Mechanical Properties |
| Host-Guest Chemistry (e.g., β-cyclodextrin) | Slows down the maleimide-thiol reaction by complexing with maleimide groups. nih.gov | Fewer network defects and more uniform mechanical properties. nih.gov |
| Addition of Amino Biomolecules (e.g., short peptides with side-chain amines) | Reversible reaction with maleimides slows the primary crosslinking reaction. nih.gov | Enhanced homogeneity of crosslinking and more reliable compressive and recovery properties. nih.gov |
By controlling the homogeneity of the hydrogel network, researchers can create more robust and reliable biomaterials for applications where predictable mechanical behavior is essential.
Advanced Surface Functionalization for Research Platforms
Biosensor Development and Sensing Platform Research
This compound is a valuable component in the development of advanced biosensors and sensing platforms due to its dual functionality. The thiol group allows for strong and stable attachment to metal surfaces, particularly gold, which is a common substrate in biosensor fabrication. vectorlabs.combiochempeg.com The carboxylic acid group provides a versatile handle for the covalent immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids. vectorlabs.com
The polyethylene glycol (PEG) spacer plays a critical role in improving the performance of the biosensor. It provides a hydrophilic and flexible linker that extends the biorecognition element away from the sensor surface, which can enhance its accessibility to the target analyte and reduce steric hindrance. jenkemusa.com Furthermore, the PEG moiety is known for its ability to resist non-specific protein adsorption, which is crucial for minimizing background noise and improving the signal-to-noise ratio of the sensor. biochempeg.com
In the context of gold nanoparticle-based biosensors, this compound can be used to functionalize the surface of the nanoparticles. nih.gov The thiol group anchors the molecule to the gold surface, while the carboxylic acid can be used to attach probes like thiolated oligonucleotides for the detection of specific DNA sequences. nih.gov This functionalization improves the stability and biocompatibility of the nanoparticles. vectorlabs.com
Metal-phenolic networks (MPNs) are another emerging platform for sensing applications where this compound can be utilized. mdpi.com The phenolic hydroxyl groups on MPNs can react with thiol groups, allowing for the conjugation of PEGylated molecules to the network surface. mdpi.com This modification can enhance the stability and biocompatibility of the MPNs for biosensing applications.
Anti-Fouling Coatings for Research Devices and Surfaces
Biofouling, the non-specific adsorption of biomolecules and microorganisms to surfaces, is a significant challenge in the development of medical devices, biosensors, and marine equipment. This compound is a key component in the creation of anti-fouling coatings that can mitigate this problem.
The anti-fouling properties of these coatings are primarily attributed to the PEG component. PEG is a hydrophilic polymer that forms a hydrated layer on the surface, which acts as a physical and energetic barrier to prevent the adsorption of proteins and other biomolecules. The effectiveness of the anti-fouling coating is influenced by factors such as the length of the PEG chain and the density of the grafted polymer. nih.gov Longer PEG chains have been shown to provide better resistance to protein adsorption and biofouling. nih.gov
This compound can be used to create these coatings through a "grafting to" approach. The thiol group allows for the attachment of the PEG polymer to a suitable substrate, such as a gold surface or a surface that has been pre-functionalized with thiol-reactive groups. researchgate.net For example, glass surfaces can be silanized with (3-mercaptopropyl)trimethoxysilane to introduce thiol groups, which can then react with acrylate-terminated PEG to form a stable anti-fouling coating via a thiol-acrylate conjugate addition reaction. researchgate.net
These anti-fouling coatings are critical for a wide range of applications, including:
Implantable medical devices: to reduce the foreign body response and prevent infection. nih.gov
Biosensors: to minimize non-specific binding and improve sensor performance.
Marine applications: to prevent the accumulation of marine organisms on ship hulls.
Self-Assembled Monolayers (SAMs) for Fundamental Surface Chemistry Studies
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. This compound is an ideal molecule for forming SAMs on gold and other metal surfaces, which are widely used as model systems for studying fundamental aspects of surface chemistry. illinois.edu
The formation of a SAM from this compound on a gold surface is driven by the strong interaction between the sulfur atom of the thiol group and the gold substrate. acs.org This results in the formation of a dense and well-ordered monolayer. The PEG chain provides a flexible spacer, and the terminal carboxylic acid group allows for the systematic variation of the surface chemistry. acs.org
These well-defined surfaces are invaluable for a variety of fundamental studies, including:
Investigating protein adsorption: By creating surfaces with different chemical functionalities (by modifying the terminal carboxylic acid group), researchers can study how surface properties such as charge and hydrophilicity influence protein adsorption.
Studying cell adhesion: SAMs can be patterned with different ligands to create surfaces with controlled chemical and spatial properties, which can be used to study how cells interact with and respond to their environment.
Understanding polyelectrolyte adsorption: SAMs provide a platform for studying the adsorption of charged polymers to solid substrates, which is important for a variety of applications, including the development of new coatings and biomaterials. nih.gov
The ability to precisely control the surface chemistry at the molecular level makes SAMs of this compound a powerful tool for advancing our understanding of interfacial phenomena.
Bioconjugation and Macromolecular Engineering Research
This compound is a heterobifunctional linker that plays a significant role in materials science and biomedical engineering research. Its structure, featuring a thiol (-SH) group at one end of a polyethylene glycol (PEG) chain and a carboxylic acid (-COOH) group at the other, provides versatile conjugation capabilities. The thiol group can form stable linkages with maleimides, haloacetamides, other thiols (forming disulfides), and can bind to metal surfaces like gold. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This dual functionality allows for the precise assembly of complex macromolecular structures, making it an invaluable tool in bioconjugation.
Site-Specific Conjugation Strategies for Proteins and Peptides (e.g., PEGylation Research)
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Site-specific PEGylation, which aims to attach a single PEG chain at a defined location, is crucial for creating homogeneous conjugates with reproducible biological activity. This compound is instrumental in research strategies targeting cysteine residues for site-specific modification.
Cysteine is a relatively rare amino acid, and its thiol group is highly nucleophilic, making it an ideal target for selective conjugation. nih.gov Research strategies generally fall into two categories:
Conjugation to Free Cysteines: Proteins that have a single, accessible free cysteine residue can be targeted directly. In cases where no natural free cysteine is available, site-directed mutagenesis can be used to introduce one at a specific, non-essential location on the protein surface. nih.govbiopharminternational.com The thiol group of the engineered cysteine can then react with a thiol-reactive PEG derivative, such as a PEG-maleimide, which can be synthesized from a this compound precursor. This approach ensures a highly specific, covalent attachment. nih.gov
Disulfide Bridge PEGylation: Many proteins contain native disulfide bonds that are critical for maintaining their tertiary structure. nih.gov An innovative strategy involves the mild reduction of a target disulfide bond to yield two free cysteine thiols. A bis-alkylating PEG reagent can then react with both thiols, forming a stable three-carbon bridge that effectively replaces the original disulfide bond while attaching the PEG chain. nih.govmdpi.com This method not only achieves site-specificity but also helps preserve the protein's structural integrity. mdpi.com
The ultimate goal of these research strategies is to enhance the therapeutic profile of proteins and peptides by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation half-life. PEGylation can also shield the protein from proteolytic enzymes and reduce its immunogenicity. nih.gov The careful selection of the PEGylation site is critical to ensure that the conjugate retains its biological activity. mdpi.com
| Biomolecule | PEGylation Strategy | Thiol-Reactive PEG Reagent Type | Target Residue(s) | Key Research Finding | Citation |
|---|---|---|---|---|---|
| Interferon α-2b (IFN) | Disulfide Bridging | α,β-unsaturated β'-monosulfone PEG | Native Disulfide Bond | Site-specific attachment of PEG across a native disulfide bond was achieved, preserving the protein's tertiary structure. | mdpi.com |
| l-asparaginase | Disulfide Bridging | α,β-unsaturated β'-monosulfone PEG | Native Disulfide Bonds | The biological activity of the enzyme was maintained after the site-specific attachment of four PEG molecules across disulfide bridges. | mdpi.com |
| Glucagon-like peptide-1 (GLP-1) | Cysteine-Specific Conjugation | 20 kDa Maleimide PEG | Engineered C-terminal Cysteine | The PEGylated peptide retained its original structure and showed prolonged in vivo effects on blood glucose and insulin levels compared to the unmodified peptide. | mdpi.com |
| Granulocyte colony-stimulating factor (G-CSF) | Cysteine-Specific Conjugation | Not Specified | Cysteine-17 | Modification of the single free sulfhydryl group on G-CSF is a known method to achieve targeted PEGylation. | nih.gov |
Development of Linkers for Research PROTACs and Related Molecular Probes (focus on linker chemistry and design principles)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. precisepeg.com A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.gov The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. precisepeg.comnih.gov
This compound is a valuable building block for the synthesis of PROTAC linkers. medchemexpress.commedchemexpress.com PEG chains are the most common motifs used in PROTAC linkers for several key reasons: nih.govbiochempeg.com
Flexibility: The inherent flexibility of the PEG chain can be advantageous for allowing the POI and E3 ligase to adopt a productive orientation for ternary complex formation. nih.govnih.gov
Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn enhance cell permeability and bioavailability. precisepeg.com
Tunability: The length of the PEG linker can be precisely controlled by using this compound linkers with a defined number of ethylene (B1197577) glycol units (e.g., Thiol-PEG2-acid, Thiol-PEG5-acid, Thiol-PEG12-acid). medchemexpress.commedchemexpress.com This is a crucial design parameter, as the optimal linker length is highly dependent on the specific target and E3 ligase pair and is often determined empirically. nih.govsigmaaldrich.com An optimal linker length is essential for maximizing the interaction between the two proteins, while linkers that are too short or too long can prevent effective ternary complex formation. nih.gov
The chemistry for incorporating a this compound linker into a PROTAC involves sequential conjugation reactions. For example, the carboxylic acid end can be activated and coupled to an amine on the POI ligand, and the thiol end can be reacted with a maleimide-functionalized E3 ligase ligand. The modular nature of this synthesis allows researchers to rapidly create libraries of PROTACs with varying linker lengths and compositions to screen for optimal degradation efficiency. nih.govtocris.com
| Linker Component | Key Design Principle | Impact on PROTAC Properties | Citation |
|---|---|---|---|
| PEG Chain | Hydrophilicity & Solubility | Improves aqueous solubility, potentially enhancing cell permeability and oral absorption. Good in vivo compatibility. | precisepeg.comnih.gov |
| PEG / Alkyl Chain | Length & Distance | Crucial for enabling productive ternary complex formation. Optimal length is target-dependent and must be empirically determined. | nih.govnih.gov |
| PEG Chain | Flexibility | Allows the two ligands to orient themselves optimally, facilitating cooperative binding within the ternary complex. | nih.govnih.gov |
| Heterobifunctional Groups (e.g., Thiol, Acid) | Modular Synthesis | Enables rapid and facile assembly of PROTAC libraries by allowing sequential conjugation of the POI and E3 ligase ligands. | nih.govbiochempeg.com |
Modification of Oligonucleotides and Other Biomolecules for Research Tools
The functionalization of oligonucleotides is essential for their use as research tools in applications such as diagnostic probes, biosensors, and therapeutic agents. this compound serves as a linker to impart specific properties to these biomolecules. The standard method for creating such conjugates involves first synthesizing an oligonucleotide with a reactive thiol group.
Thiol modifiers can be incorporated at the 5' or 3' terminus of an oligonucleotide during automated solid-phase synthesis. glenresearch.com These modifiers typically contain a protected thiol group, such as a disulfide, which is cleaved post-synthesis using a reducing agent like dithiothreitol (DTT) to yield the free thiol. glenresearch.com
Once the thiol-modified oligonucleotide is prepared, it can be conjugated to other molecules. While this compound itself provides a thiol, a more common research strategy is to use the thiol-modified oligonucleotide as a handle for conjugation. For example, the carboxylic acid end of a PEG-acid molecule can be activated (e.g., as an NHS ester) and then reacted with a peptide or a fluorescent dye. This functionalized molecule can then be attached to the thiol-modified oligonucleotide via a thiol-reactive group (e.g., a maleimide) that has been incorporated into the PEG linker. This strategy allows for the creation of oligonucleotide conjugates with enhanced properties:
Improved Stability and Pharmacokinetics: PEGylation of therapeutic oligonucleotides, such as aptamers or siRNAs, can protect them from nuclease degradation and reduce renal clearance, prolonging their circulation time. creative-biogene.com
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the oligonucleotide conjugate.
Surface Immobilization: The thiol group on a modified oligonucleotide has a strong affinity for gold surfaces, allowing for the immobilization of oligonucleotides onto gold nanoparticles or sensor chips for diagnostic applications. biosyn.com The PEG component acts as a spacer, reducing steric hindrance and non-specific binding at the surface. researchgate.net
These PEGylated oligonucleotide conjugates are valuable research tools for developing new diagnostic assays and improving the delivery and efficacy of nucleic acid-based therapeutics. creative-biogene.com
| Modification Step | Reagents/Method | Purpose | Citation |
|---|---|---|---|
| 1. Oligonucleotide Synthesis | Solid-phase synthesis with a thiol-modifier phosphoramidite (e.g., Thiol-Modifier C6 S-S). | Incorporates a protected thiol group at a specific terminus (5' or 3') of the oligonucleotide. | glenresearch.com |
| 2. Deprotection | Treatment with a reducing agent (e.g., Dithiothreitol - DTT). | Cleaves the disulfide bond to generate a free, reactive thiol (-SH) group on the oligonucleotide. | glenresearch.com |
| 3. Linker Functionalization (Parallel) | Reacting a heterobifunctional PEG linker (e.g., Maleimide-PEG-acid) with a molecule of interest (e.g., peptide, dye). | Prepares the cargo molecule with a thiol-reactive group for conjugation. | mdpi.com |
| 4. Conjugation | Reaction of the thiol-modified oligonucleotide with the maleimide-functionalized PEG-cargo conjugate. | Forms a stable, covalent thioether bond, linking the oligonucleotide to the cargo via the PEG spacer. | mdpi.comnih.gov |
| Application Example | Immobilization on Gold Surface | The free thiol on the modified oligonucleotide binds directly to a gold surface for biosensor development. The PEG acts as a spacer. | biosyn.com |
Challenges and Future Directions in Thiol Peg Acid Research
Addressing Limitations in Thiol-PEG-acid Reaction Control for Complex Research Systems
Controlling the reactivity of both the thiol and carboxylic acid groups in this compound within complex research environments, such as biological systems or intricate material matrices, remains a significant challenge nih.govnih.govnih.govconicet.gov.ar. The inherent reactivity of the thiol group towards various electrophiles and metal surfaces, particularly gold, can lead to non-specific interactions or unintended conjugations in systems containing multiple reactive species broadpharm.comsigmaaldrich.cnacs.org. Similarly, activating the carboxylic acid for conjugation to amines often requires coupling agents (e.g., EDC, HATU) that can have off-target effects or reduced efficiency in complex media broadpharm.com.
Future research directions in this area focus on developing strategies for enhanced reaction specificity and control. This includes exploring orthogonal click chemistries that can selectively react with either the thiol or acid group under mild, biocompatible conditions acs.orgresearchgate.netiu.edumdpi.com. For instance, photo-controlled thiol-ene chemistry has been utilized to create surface modifications with controlled graft density, demonstrating potential for spatial and temporal control over conjugation acs.orgresearchgate.net. Another approach involves tuning the reaction kinetics. Studies on thiol-maleimide reactions in PEG hydrogels have shown that factors like buffer type, strength, pH, and the electronegativity of crosslinkers can influence reaction speed, which is crucial for applications like cell encapsulation where rapid gelation without compromising cell viability is desired nih.govresearchgate.net. Increasing the thiol pKa by incorporating negatively charged amino acids near the thiol group has been shown to slow down the reaction kinetics, although this adds complexity to synthesis nih.gov. Furthermore, understanding and mitigating off-target reactions caused by high concentrations of competing thiols in biological environments is essential for effective intracellular targeting nih.gov.
Development of Novel Synthetic Routes for Enhanced Scalability and Purity for Research Applications
The synthesis of this compound with high purity and controlled molecular weight distribution is crucial for reproducible research outcomes biochempeg.com. While standard synthetic methods exist, developing novel routes that are more scalable, cost-effective, and environmentally friendly is an ongoing area of research mdpi.com. Traditional methods for introducing thiol groups into PEG can involve nucleophilic substitution reactions or esterification, which may have limitations in terms of yield and purity mdpi.com. Similarly, the synthesis of the carboxylic acid terminus needs to be efficient and compatible with the thiol functionality.
Advanced Modeling and Simulation for Predicting this compound Behavior in Diverse Research Environments
Predicting the behavior of this compound in diverse research environments, ranging from bulk solutions to complex interfaces and biological matrices, is challenging due to the interplay of various factors, including polymer conformation, end-group reactivity, and interactions with the surrounding environment researchgate.netacs.orgfishersci.sedoria.finih.gov. Experimental characterization alone can be insufficient to fully understand these complex behaviors.
Advanced computational modeling and simulation techniques, such as molecular dynamics simulations, are becoming increasingly valuable tools in this regard nih.govx-mol.netacs.orgresearchgate.net. These methods can provide insights into the conformational dynamics of PEG chains, the accessibility and reactivity of the thiol and acid groups in different environments, and the interactions of this compound with other molecules or surfaces nih.govx-mol.netacs.org. For example, molecular dynamics simulations have been used to study heat transfer in thiolated PEG-capped gold interfaces, revealing insights into interfacial thermal conductance and the role of hydrogen bonding and Au-S bonds acs.org. Simulations can also help in understanding the behavior of PEGylated molecules in solution, including their interactions with proteins and the effect of PEG size and grafting density nih.gov. Future research will likely involve more sophisticated simulations that can accurately model the behavior of this compound in increasingly complex and realistic research systems, aiding in the rational design of experiments and applications.
Exploration of Emerging Research Applications in Unconventional Material Systems and Interfaces
This compound has demonstrated utility in established research areas like bioconjugation, surface modification, and hydrogel formation broadpharm.combiochempeg.combiochempeg.combiochempeg.combiochempeg.comjenkemusa.comjenkemusa.com. However, there is significant potential for its application in emerging and unconventional material systems and interfaces mdpi.com. This includes its use in advanced functional materials, responsive systems, and complex interfaces beyond traditional biomedical applications.
Future research directions involve exploring the unique properties of this compound, such as its ability to form stable bonds with gold and other metal surfaces via the thiol group and its versatility in conjugating to amine-containing structures via the carboxylic acid, in novel contexts broadpharm.comsigmaaldrich.cnacs.org. This could include developing smart materials with tunable properties, creating complex surface patterns for studying cell-material interactions, or integrating this compound into microfluidic devices and sensors acs.orgresearchgate.netresearchgate.netmdpi.com. The ability of thiols to participate in dynamic thiol-disulfide exchange reactions also opens possibilities for creating stimulus-responsive materials mdpi.com. Research into thiolated PEG-based sensor interfaces has already shown promise for applications like rapid interrogation of antibody titer and glycosylation researchgate.net.
Integration of this compound with High-Throughput Screening Methodologies in Academic Research
The increasing demand for high-throughput screening (HTS) methodologies in academic research, particularly in areas like biomaterials discovery, cell-material interactions, and combinatorial chemistry, presents both an opportunity and a challenge for the use of this compound nih.govacs.orgresearchgate.netnih.gov. Integrating this compound into HTS platforms requires efficient and robust conjugation chemistries that can be performed rapidly and reproducibly across a large number of samples.
Future research will focus on developing HTS-compatible protocols for utilizing this compound. This includes adapting click chemistry approaches, such as thiol-ene reactions, for the rapid fabrication of combinatorial surface-modified platforms with controlled gradients of biomolecules acs.orgresearchgate.netnih.gov. These platforms can then be used to screen cell behavior in response to varying surface chemistries at high throughput nih.govacs.orgresearchgate.net. Machine learning-based analysis can further enhance the efficiency of HTS by enabling rapid identification and quantification of cellular responses on these complex surfaces nih.govresearchgate.net. The development of micro-patterned arrays utilizing thiol-ene chemistry is an example of how this compound can be integrated into HTS for studying cell adhesion and other behaviors on biomaterials nih.gov.
Q & A
Q. What are the key structural features of Thiol-PEG-acid (SH-PEG-COOH) that influence its functionality in biomedical applications?
this compound comprises three functional units: a thiol (-SH) group for nucleophilic reactions (e.g., forming disulfide bonds or conjugating with maleimide), a polyethylene glycol (PEG) spacer for solubility and biocompatibility, and a carboxylic acid (-COOH) group for covalent conjugation (e.g., amide or ester bonds). The PEG chain length (molecular weight: 1k–20k Da) modulates hydrodynamic radius, steric effects, and solubility, while the terminal groups dictate reactivity . For example, shorter PEG chains (1k–3.4k Da) enhance permeability in drug delivery, whereas longer chains (5k–20k Da) improve nanoparticle stability .
Q. How can this compound be used to functionalize gold nanoparticles, and what experimental parameters are critical for successful conjugation?
this compound binds to gold surfaces via strong Au-S bonds. Key steps include:
- pH Optimization : Use pH 6.5–7.5 to maximize thiol reactivity while minimizing oxidation .
- PEG Density : Adjust PEG:nanoparticle molar ratios to balance surface coverage and colloidal stability. Excess PEG may sterically hinder functional group accessibility .
- Characterization : Validate conjugation via ζ-potential shifts (due to COOH groups) and FTIR or XPS to confirm thiol binding .
Q. What storage and handling protocols are recommended to preserve this compound stability?
Store at -20°C in anhydrous, light-protected conditions to prevent thiol oxidation and PEG hydrolysis. Avoid repeated freeze-thaw cycles; aliquot into single-use vials. Purity (>95%) and polydispersity (PDI ≤1.05) should be verified via HPLC before use .
Advanced Research Questions
Q. How does PEG molecular weight (MW) impact the pharmacokinetics and biodistribution of this compound-conjugated therapeutics?
Higher MW PEG (e.g., 10k–20k Da) prolongs circulation half-life by reducing renal clearance but may limit tissue penetration. Lower MW PEG (1k–5k Da) enhances tumor penetration but increases immunogenicity. For example, a study using 3.4k Da PEG achieved a balance between prolonged circulation and efficient tumor accumulation in murine models . Methodological Tip: Use size-exclusion chromatography (SEC) and in vivo imaging to correlate PEG MW with biodistribution .
Q. What strategies can resolve contradictions in reported reaction efficiencies for thiol-maleimide coupling using this compound?
Discrepancies often arise from variations in pH, temperature, or competing thiol oxidation. To optimize:
- pH Control : Maintain pH 6.5–7.5 to favor thiolate anion formation without maleimide hydrolysis .
- Reducing Agents : Add TCEP (1–5 mM) to reduce disulfide bonds and prevent thiol oxidation .
- Kinetic Monitoring : Use Ellman’s assay or MALDI-TOF to quantify free thiols and conjugation efficiency .
Q. How can researchers design experiments to evaluate the trade-off between this compound’s steric shielding and ligand accessibility in targeted drug delivery?
- Competitive Binding Assays : Compare ligand-receptor binding affinity (e.g., SPR or flow cytometry) with and without PEG spacers.
- Molecular Dynamics (MD) Simulations : Model PEG chain conformations to predict ligand accessibility at different MWs .
- In Vivo Testing : Use fluorescently labeled PEG-drug conjugates to correlate PEG length with tumor uptake vs. off-target retention .
Q. What analytical techniques are most robust for characterizing this compound purity and structural integrity?
- HPLC : Quantify purity (>95%) and detect oxidation byproducts (e.g., disulfides) .
- NMR : Confirm PEG MW and end-group functionality (e.g., thiol vs. carboxylic acid proton signals) .
- MALDI-TOF/MS : Resolve polydispersity and validate molecular weight distribution .
Data Contradiction Analysis
Q. Why do some studies report this compound as a solid while others describe it as a viscous liquid?
Physical state depends on PEG chain length:
Q. How can researchers address inconsistencies in reported cytotoxicity thresholds for this compound-modified nanoparticles?
Variability arises from differences in cell lines, PEG density, and residual solvents. Standardize protocols by:
- PEGylation Density Control : Use quantitative XPS or TGA to measure surface PEG coverage.
- Cytotoxicity Assays : Compare MTT and LDH release assays across multiple cell lines (e.g., HEK293 vs. HepG2) .
Methodological Best Practices
Q. What steps ensure reproducible synthesis of this compound conjugates with biomolecules?
- Stoichiometric Ratios : Use a 1.2:1 molar excess of this compound to biomolecule to account for incomplete reactions.
- Purification : Employ dialysis (MWCO 3.5k–10k Da) or size-exclusion chromatography to remove unreacted PEG .
- Quality Control : Validate conjugation via SDS-PAGE (shift in molecular weight) or fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
